1-[(4-FLUOROPHENYL)METHYL]-3'-(4-METHYLPHENYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE
Overview
Description
1-(4-fluorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and quinazoline moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Quinazoline Formation: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction, where the indole and quinazoline moieties are connected via a spiro carbon atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline-2,4-dione derivatives, while reduction could produce spiro-indoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione would depend on its specific biological target. Generally, compounds with indole and quinazoline moieties can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The spiro linkage might confer unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
- 1-(4-bromobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
Uniqueness
1-(4-fluorobenzyl)-3’-(4-methylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
Properties
IUPAC Name |
1'-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN3O2/c1-19-10-16-22(17-11-19)33-27(34)23-6-2-4-8-25(23)31-29(33)24-7-3-5-9-26(24)32(28(29)35)18-20-12-14-21(30)15-13-20/h2-17,31H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKQJDAXGSTKME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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